1-Isopropyl-3-methyl-5-phenylbiuret
Description
1-Isopropyl-3-methyl-5-phenylbiuret (CAS 76267-24-8, molecular formula C₁₂H₁₇N₃O₂) is a biuret derivative characterized by its urea-like core structure, substituted with isopropyl, methyl, and phenyl groups. Biurets are organic compounds containing two urea (-NHCONH-) linkages, and their properties are heavily influenced by substituents. This compound is commercially available, as indicated by supplier listings in industrial databases .
Properties
CAS No. |
76267-24-8 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-carbamoyl-3-(2-methylphenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)15(11(13)16)12(17)14-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H2,13,16)(H,14,17) |
InChI Key |
AHRCXISKLKKXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C(C)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-methyl-5-phenylbiuret typically involves the reaction of appropriate isocyanates with amines. One common method includes the reaction of 1-isopropyl-3-methyl-5-phenylisocyanate with urea under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to 50°C, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the isocyanate precursor, followed by its reaction with urea. The process parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-methyl-5-phenylbiuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isopropyl-3-methyl-5-phenylbiuret has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The primary structural analogs of 1-isopropyl-3-methyl-5-phenylbiuret are identified based on shared molecular formulas or functional motifs. A key comparison is with Hydrazinecarboxylic acid, ethyl ester (CAS 6637-63-4, C₁₂H₁₇N₃O₂), which shares the same molecular formula but differs in functional groups and connectivity .
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| This compound | Biuret (NHCONHCONH) | Isopropyl, methyl, phenyl | Urea linkages, aromatic ring |
| Hydrazinecarboxylic acid, ethyl ester | Hydrazinecarboxylate | Ethyl ester, dimethylaminophenyl | Ester, hydrazine, aromatic ring |
Key Differences :
- Biuret vs.
Reactivity Considerations :
- The biuret structure is prone to hydrolysis under acidic or basic conditions, whereas hydrazinecarboxylic acid esters may undergo nucleophilic acyl substitution at the ester group.
- The phenyl group in this compound could participate in π-π stacking interactions, relevant in crystal engineering or supramolecular chemistry applications .
Research Tools and Methodologies
Structural characterization of such compounds often relies on crystallographic software like SHELX (for refinement) and ORTEP-III (for molecular visualization) . These tools enable precise determination of bond lengths, angles, and intermolecular interactions, critical for understanding structure-property relationships.
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